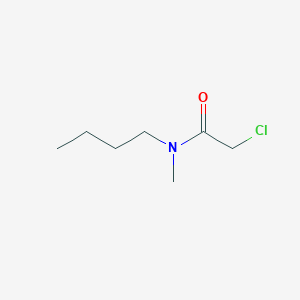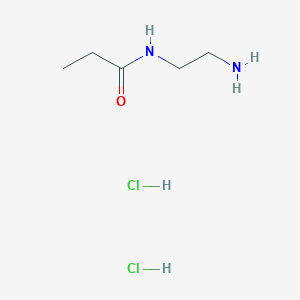![molecular formula C17H14ClNO6S B2966535 methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate CAS No. 1327178-45-9](/img/structure/B2966535.png)
methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate, also known as MDAS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDAS is a molecule that has a unique structure and properties, making it an interesting subject for research.
Scientific Research Applications
Allergic and Toxicological Studies
Allergic Contact Dermatitis : A study investigated allergic contact dermatitis from nickel in eyeshadow, discussing delayed hypersensitivity reactions and the potential for allergic responses to various chemical substances found in consumer products (Goh, Ng, & Kwok, 1989). This study suggests the importance of understanding the allergic potential of chemical compounds in products.
Toxicologic Studies in a Fatal Overdose : Research on a fatal overdose involving 2,4-D, MCPP, and chlorpyrifos highlights the toxicological profiles and biochemical effects of these chemicals, including the inhibition of cholinesterase and neurotoxic esterase (Osterloh, Lotti, & Pond, 1983). This underscores the critical need for toxicological studies on chemical compounds.
Environmental and Health Impacts
Exposure Studies : A longitudinal model explored exposures of preschool children to various pesticides over several years, providing insight into the environmental persistence and human exposure to chemical compounds (Wilson et al., 2010). Such studies are crucial for understanding the environmental and health implications of chemical substances.
Indoor Air Contamination : Research on the indoor air concentrations of volatile per- and polyfluorinated compounds (PFCs) in residential and nonresidential environments highlights the sources and human exposure risks of chemical pollutants (Langer, Dreyer, & Ebinghaus, 2010). This emphasizes the need for monitoring and managing chemical contaminants in various settings.
Metabolism and Excretion Studies : Studies on the metabolism and excretion of specific compounds, such as MK-0524, a prostaglandin D2 receptor antagonist, provide detailed insights into the pharmacokinetic properties and biological transformations of chemical substances in humans (Karanam et al., 2007). This information is valuable for drug development and safety assessment.
properties
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-chlorophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO6S/c1-23-17(20)16(26(21,22)13-5-2-11(18)3-6-13)9-19-12-4-7-14-15(8-12)25-10-24-14/h2-9,19H,10H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYMEJVXJPNBLD-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC2=C(C=C1)OCO2)/S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2966452.png)








![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2966464.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)


